Potency Ranking Against Purified Human CDA
In a direct comparative study using highly purified human CDA (EC 3.5.4.5) with cytidine, ARA-C, and 5-AZA-CdR as substrates, the rank-order inhibitor potency was established as: diazepinone riboside > 5-fluorozebularine > tetrahydrouridine (THU) > zebularine. All inhibitors showed a competitive inhibition pattern with each substrate [1]. The inhibition constant (Ki) for diazepinone riboside was determined to lie in the range of 5–15 nM across substrates, confirming its position as the most potent inhibitor in this panel [1]. Cross-referencing with the BRENDA enzyme database confirms the Ki hierarchy: diazepinone riboside at 25 nM vs. 5-fluorozebularine at 60 nM vs. THU at 530–1,400 nM vs. zebularine at 950–2,200 nM [2].
| Evidence Dimension | Inhibition constant (Ki) against human cytidine deaminase |
|---|---|
| Target Compound Data | Ki = 5–15 nM (purified human CDA, Laliberté et al. 1992); Ki = 25 nM (BRENDA consolidated value) |
| Comparator Or Baseline | 5-Fluorozebularine: Ki = 60 nM (BRENDA); Tetrahydrouridine (THU): Ki = 54–240 nM (human vs. E. coli); Zebularine: Ki = 950–2,200 nM; 2'-Deoxyzebularine (dZ): Ki = 2,900 nM |
| Quantified Difference | Diazepinone riboside is 2.4-fold more potent than 5-fluorozebularine, 2.2- to 56-fold more potent than THU, 38- to 88-fold more potent than zebularine, and ~116-fold more potent than 2'-deoxyzebularine (dZ) |
| Conditions | Highly purified human CR (cytidine) deaminase; competitive inhibition with cytidine, ARA-C, and 5-AZA-CdR substrates; pH 7.4, 37°C |
Why This Matters
For researchers selecting a CDA inhibitor for in vitro chemosensitization studies, a 2.4-fold potency advantage over the next-best inhibitor (5-fluorozebularine) and an ~88-fold advantage over the most commonly available tool compound (zebularine) directly translate to lower effective concentrations, reduced off-target risk at high dosing, and greater experimental dynamic range.
- [1] Laliberté J, Marquez VE, Momparler RL. Potent inhibitors for the deamination of cytosine arabinoside and 5-aza-2′-deoxycytidine by human cytidine deaminase. Cancer Chemother Pharmacol. 1992;30(1):7-11. doi:10.1007/BF00686478 View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. EC 3.5.4.5 – cytidine deaminase, Ki Values (diazepinone riboside: 0.000025 mM; 5-fluorozebularine: 0.00006 mM; tetrahydrouridine: 0.00053–0.0014 mM; zebularine: 0.00095–0.0022 mM). Braunschweig University of Technology. https://www.brenda-enzymes.org/all_enzymes.php?ecno=3.5.4.5&table=KI_Value View Source
